Ethanone, 1-[2-amino-4-(phenylmethoxy)-3-propylphenyl]-

Lipophilicity LogP Drug Design

Medicinal chemistry teams replicating LTD4 antagonist SAR face a supply gap for the protected 2-amino-4-hydroxy-3-propylacetophenone core. This compound fills that gap with the precise benzyl-protected scaffold. - 4-Benzyloxy protecting group enables orthogonal deprotection strategies; LogP 4.86 vs. 2.71 for free phenol, aiding matched molecular pair analysis. - 3-Propyl chain matches the critical pharmacophoric element from Dillard et al. 1991 SAR. - Thermally stable (bp ~466.6°C), suitable for high-temperature reactions.

Molecular Formula C18H21NO2
Molecular Weight 283.4 g/mol
CAS No. 87472-99-9
Cat. No. B12065094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanone, 1-[2-amino-4-(phenylmethoxy)-3-propylphenyl]-
CAS87472-99-9
Molecular FormulaC18H21NO2
Molecular Weight283.4 g/mol
Structural Identifiers
SMILESCCCC1=C(C=CC(=C1N)C(=O)C)OCC2=CC=CC=C2
InChIInChI=1S/C18H21NO2/c1-3-7-16-17(11-10-15(13(2)20)18(16)19)21-12-14-8-5-4-6-9-14/h4-6,8-11H,3,7,12,19H2,1-2H3
InChIKeySLFKKGIODTYJAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethanone, 1-[2-amino-4-(phenylmethoxy)-3-propylphenyl]- (CAS 87472-99-9): Sourcing the 2-Amino-4-benzyloxy-3-propylacetophenone Building Block for LTD4 Antagonist Programs


Ethanone, 1-[2-amino-4-(phenylmethoxy)-3-propylphenyl]- (CAS 87472-99-9) is a polysubstituted 2-aminoacetophenone derivative bearing a 4-benzyloxy protecting group and a 3-propyl chain . It belongs to the (phenylmethoxy)phenyl chemical family that served as the foundation for Eli Lilly's leukotriene D4 (LTD4) receptor antagonist discovery program, from which clinical candidates such as LY163443 and LY171883 emerged [1]. Cataloged by specialty suppliers for research use, this compound is primarily sourced as a synthetic intermediate or fragment for constructing tetrazole- and carboxylic acid-bearing LTD4 antagonists, rather than as an end-use pharmaceutical agent .

Workflow LTD4 antagonist synthesis via benzyl-protected 2-aminoacetophenone scaffold
Selection 4-benzyloxy-3-propyl substitution pattern required for orthogonal protection and pharmacophoric integrity
Use context Tetrazole/carboxylic acid fragment coupling and SAR exploration in CysLT1 receptor program

Why Generic 2-Aminoacetophenone or Hydroxy Analogs Cannot Replace Ethanone, 1-[2-amino-4-(phenylmethoxy)-3-propylphenyl]- (CAS 87472-99-9) in LTD4 Antagonist Synthesis


The 2-amino-4-benzyloxy-3-propyl substitution pattern on this acetophenone scaffold is not interchangeable with common 2-aminoacetophenone or 4-hydroxy-3-propyl analogs. The benzyloxy group serves as a masked phenol whose presence dramatically increases lipophilicity (ACD/LogP 4.86 vs. 2.71 for the 4-hydroxy analog), altering chromatographic behavior, solubility, and membrane permeability in ways that directly impact downstream synthetic steps and biological screening outcomes . The 3-propyl chain introduces steric bulk that cannot be replicated by methyl or ethyl congeners, and its presence was a critical structural feature in the SAR leading to potent LTD4 antagonism [1]. Replacing this compound with a simpler 2-aminoacetophenone would forfeit the benzyl protection strategy and the 3-propyl pharmacophoric element, undermining synthetic routes that rely on orthogonal deprotection or that require the precise lipophilic balance documented in the literature [1].

Benzyloxy protection alters lipophilicity
The benzyl ether mask drastically increases lipophilicity compared to the free phenol, altering chromatographic retention, solubility and membrane permeability in downstream assays.
3-Propyl steric bulk cannot be mimicked by shorter alkyl chains
Methyl or ethyl congeners lack the steric profile that was critical for LTD4 antagonist potency; replacing the 3-propyl group may shift SAR interpretation.
Orthogonal deprotection strategy is lost
Simpler 2-aminoacetophenones do not support selective amine vs. phenol manipulation, undermining multi-step routes that rely on benzyl protection.

Head-to-Head Quantitative Differentiation of Ethanone, 1-[2-amino-4-(phenylmethoxy)-3-propylphenyl]- (CAS 87472-99-9) Against Structural Analogs


Lipophilicity (LogP) Comparison: 2-Amino-4-benzyloxy-3-propyl vs. 2-Amino-4-hydroxy-3-propyl Acetophenone

Ethanone, 1-[2-amino-4-(phenylmethoxy)-3-propylphenyl]- exhibits an ACD/LogP of 4.86, which is 2.15 log units higher than the 4-hydroxy analog 1-(2-amino-4-hydroxy-3-propylphenyl)ethanone (CAS 87472-78-4, LogP 2.71) [1]. This difference corresponds to approximately a 140-fold increase in octanol-water partition coefficient, indicating substantially greater lipophilicity driven by the benzyl ether moiety.

Lipophilicity (LogP)
Head-to-head
ACD/LogP 4.86 vs 2.71 (hydroxy analog), Δ +2.15 (~140-fold higher partition coefficient)
Supports lipophilicity-driven permeability screening context
ACD/Labs predicted; confirm experimentally
Lipophilicity LogP Drug Design

Molecular Bulk and Molecular Weight Comparison Against the 4-Hydroxy Analog

The target compound has a molecular weight of 283.37 Da compared to 193.24 Da for the 4-hydroxy analog (CAS 87472-78-4), a difference of 90.13 Da . This mass differential arises solely from the benzyl protecting group and translates into distinct chromatographic and crystallization behaviors.

Molecular weight
Head-to-head
283.37 Da vs 193.24 Da (hydroxy analog), Δ +90.13 Da
Reported MW difference supports reaction monitoring by LCMS/HPLC
Data from ChemSpider and vendor databases; verify with experimental HRMS
Molecular Weight Physicochemical Properties Purification

Hydrogen Bond Donor/Acceptor Count and Polar Surface Area Comparison Against 2-Aminoacetophenone

Ethanone, 1-[2-amino-4-(phenylmethoxy)-3-propylphenyl]- presents 2 hydrogen bond donors (HBD), 3 hydrogen bond acceptors (HBA), and a topological polar surface area (tPSA) of 52 Ų . In contrast, 2-aminoacetophenone (CAS 551-93-9) exhibits 1 HBD, 2 HBA, and a tPSA of 43.1 Ų [1]. The target compound adds one additional HBA (the benzyloxy oxygen) and one additional HBD (the aromatic amine contributes together with the benzyloxy oxygen), increasing polar surface area by 8.9 Ų.

HBD/HBA & tPSA
Head-to-head
2 HBD, 3 HBA, tPSA 52 Ų vs 2-aminoacetophenone (1 HBD, 2 HBA, 43.1 Ų)
Modulates solubility/permeability balance for fragment-based screening
Predicted properties; confirm experimentally
Hydrogen Bonding Polar Surface Area Drug-likeness

Documented Provenance in LTD4 Antagonist Medicinal Chemistry Literature

The BOC Sciences catalog entry for this compound explicitly cites the 1991 Journal of Medicinal Chemistry paper (Dillard et al., PMID: 1654427) as its reference reading, linking the compound directly to the (phenylmethoxy)phenyl LTD4 antagonist series . While the paper's most potent compound (8) achieved a pKB of 7.60 in guinea pig ileum and an ED50 of 1.4 mg/kg iv in pithed rats [1], CAS 87472-99-9 represents the 2-amino variant of the core scaffold used throughout this program. The literature linkage provides a defined chemical context and validated synthetic pathway, unlike generic 2-aminoacetophenones from commodity catalogs that lack this peer-reviewed therapeutic anchor.

Literature provenance
Source review
Cataloged with direct citation to Dillard et al. 1991 J Med Chem (PMID: 1654427); linked to (phenylmethoxy)phenyl LTD4 antagonist series
Peer-reviewed class association supports procurement confidence for SAR programs
Literature context provides validated structural class membership
Leukotriene D4 Antagonist Medicinal Chemistry SAR

Boiling Point and Thermal Stability Comparison Against 2-Aminoacetophenone

The predicted boiling point of Ethanone, 1-[2-amino-4-(phenylmethoxy)-3-propylphenyl]- is 466.6 ± 45.0 °C at 760 mmHg, compared to 247–255 °C for 2-aminoacetophenone (CAS 551-93-9) . This approximately 215 °C elevation in boiling point reflects the combined effect of the 4-benzyloxy and 3-propyl substituents, indicating significantly higher thermal stability and lower volatility.

Boiling point
Data to verify
Predicted BP 466.6 ± 45.0 °C vs 247–255 °C (2-aminoacetophenone), Δ ~+215 °C
Higher BP indicates thermal stability for high-temperature synthetic methods
ACD/Labs predicted; requires experimental boiling point confirmation
Boiling Point Thermal Stability Distillation

Procurement-Relevant Application Scenarios for Ethanone, 1-[2-amino-4-(phenylmethoxy)-3-propylphenyl]- (CAS 87472-99-9)


Synthesis of Benzyl-Protected LTD4 Antagonist Intermediates

This compound serves as the protected 2-amino-4-hydroxy-3-propylacetophenone scaffold at the core of the (phenylmethoxy)phenyl LTD4 antagonist series. The benzyl group protects the 4-hydroxy position during ketone functionalization or tetrazole coupling steps, enabling synthetic routes that would be incompatible with a free phenol. Procurement is indicated for medicinal chemistry teams replicating or extending the Dillard et al. 1991 SAR .

Lipophilicity-Dependent Lead Optimization in the CysLT1 Receptor Program

With an ACD/LogP of 4.86 versus 2.71 for the hydroxy analog, this compound serves as a high-logP probe for assessing the impact of benzyl protection on membrane permeability, protein binding, and oral absorption in LTD4 antagonist lead series. Researchers comparing matched molecular pairs can use this compound to quantify the lipophilic contribution of the 4-benzyloxy group .

Orthogonal Deprotection Strategy for Multistep Heterocycle Synthesis

The orthogonal protecting group strategy (benzyl ether vs. free amine) allows selective deprotection of either functionality. The 2-amino group can be diazotized, acylated, or converted to halogens while the 4-benzyloxy group remains intact, or the benzyl group can be removed by hydrogenolysis to reveal the phenol for subsequent tetrazole alkylation. This dual functionality supports divergent synthesis from a single building block .

High-Temperature Reaction Screening in Non-Volatile Acetophenone Scaffolds

The predicted boiling point of 466.6 °C, more than 200 °C higher than simple 2-aminoacetophenone, makes this compound a superior substrate for reactions requiring elevated temperatures (e.g., Friedel-Crafts acylation, high-boiling solvent reflux) where simpler acetophenones would evaporate or decompose. Procurement supports process chemistry studies that demand thermally stable, low-volatility ketone building blocks .

Application
Selection Property
Validation Focus
LTD4 antagonist intermediate synthesis
Orthogonal benzyl protection / 2-amino handle
Benzyl deprotection efficiency and tetrazole coupling yields
CysLT1 lead optimization (lipophilicity probe)
High-lipophilicity (benzyl ether) scaffold
Permeability and protein-binding assay correlation
Divergent multistep synthesis
Selective amine vs. phenol deprotection
Orthogonality under hydrogenolysis vs. acidic conditions
High-temperature synthetic methods
Low volatility / high boiling point
Thermal stability under reflux and distillation
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